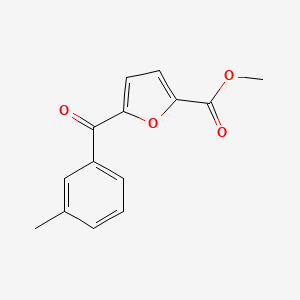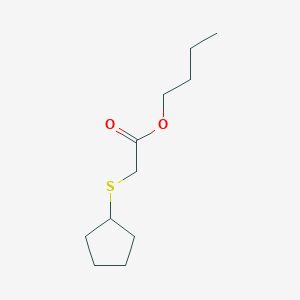
Butyl (cyclopentylsulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (cyclopentylsulfanyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a cyclopentylsulfanyl group, and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl (cyclopentylsulfanyl)acetate can be achieved through several methods. One common approach involves the esterification of cyclopentylsulfanylacetic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the transesterification of cyclopentylsulfanylacetate with butanol. This reaction can be catalyzed by a base, such as sodium methoxide, and is typically performed at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts, such as zeolites or metal-organic frameworks, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as distillation and crystallization, are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (cyclopentylsulfanyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding alcohols or thiols, depending on the reducing agent used.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base, such as triethylamine, to neutralize the by-products.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various esters, amides, or other functionalized derivatives
Wissenschaftliche Forschungsanwendungen
Butyl (cyclopentylsulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel drugs or drug delivery systems.
Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of butyl (cyclopentylsulfanyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The cyclopentylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. Additionally, the ester linkage can undergo hydrolysis, releasing the active components that interact with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Butyl (cyclopentylsulfanyl)acetate can be compared with other similar compounds, such as:
Butyl acetate: A simple ester with a fruity odor, commonly used as a solvent in the production of paints, coatings, and adhesives.
Cyclopentyl acetate: Another ester with a cyclopentyl group, used in the fragrance industry for its pleasant aroma.
Butyl (cyclopentylthio)acetate: A sulfur-containing ester similar to this compound, but with a different sulfur oxidation state.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
60785-70-8 |
|---|---|
Molekularformel |
C11H20O2S |
Molekulargewicht |
216.34 g/mol |
IUPAC-Name |
butyl 2-cyclopentylsulfanylacetate |
InChI |
InChI=1S/C11H20O2S/c1-2-3-8-13-11(12)9-14-10-6-4-5-7-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
AEOWMISAOUENPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CSC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




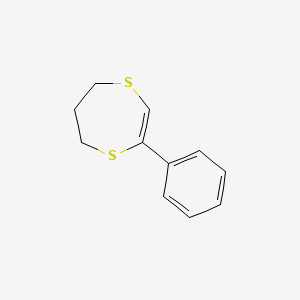
![Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-](/img/structure/B14601397.png)

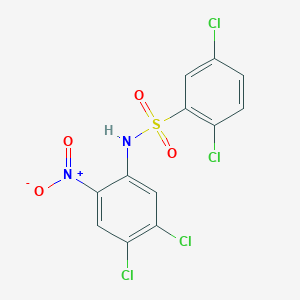



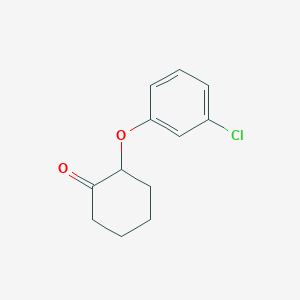
![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)
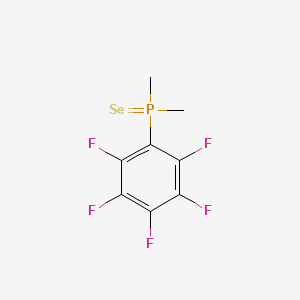
![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)
